Product packaging for Sulindac Acyl-Beta-D-Glucuronide(Cat. No.:CAS No. 60018-36-2)

Sulindac Acyl-Beta-D-Glucuronide

Cat. No.: B590341
CAS No.: 60018-36-2
M. Wt: 532.5 g/mol
InChI Key: ZGOXLKUBXKIPQX-AEHOTZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulindac Acyl-β-D-Glucuronide, with the CAS registry number 60018-36-2, is a major metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Sulindac . The formation of acyl glucuronides is a significant metabolic and elimination pathway for carboxylic acid-containing NSAIDs, mediated by uridine diphosphoglucuronosyl transferase (UGT) enzymes . This metabolite is a reactive intermediate that can undergo acyl migration and hydrolysis, and has the potential to form covalent adducts with proteins . The study of such adducts is crucial in pharmaceutical research, as they are hypothesized to be mediators of the idiosyncratic toxicities and immunological side effects sometimes associated with NSAIDs . Consequently, Sulindac Acyl-β-D-Glucuronide is an essential reference standard for researchers investigating the metabolic fate, bioactivation, and toxicity mechanisms of Sulindac. It is particularly valuable for use in in vitro studies, analytical method development (such as LC-MS/MS), and comparative metabolic profiling . This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60018-36-2

Molecular Formula

C26H25FO9S

Molecular Weight

532.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C26H25FO9S/c1-12-17(9-13-3-6-15(7-4-13)37(2)34)16-8-5-14(27)10-19(16)18(12)11-20(28)35-26-23(31)21(29)22(30)24(36-26)25(32)33/h3-10,21-24,26,29-31H,11H2,1-2H3,(H,32,33)/b17-9-/t21-,22-,23+,24-,26+,37?/m0/s1

InChI Key

ZGOXLKUBXKIPQX-AEHOTZTESA-N

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Synonyms

(Z)-1-[5-Fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetate]β-D-Glucopyranuronic Acid; 

Origin of Product

United States

Enzymatic Formation and Biosynthesis of Sulindac Acyl β D Glucuronide

Pathways of Carboxylic Acid Glucuronidation

The primary pathway for the formation of Sulindac (B1681787) Acyl-β-D-Glucuronide is through the process of glucuronidation, a major Phase II biotransformation reaction. marshall.edu This process involves the conjugation of a glucuronic acid moiety to a substrate, in this case, the carboxylic acid group of sulindac. This conjugation renders the drug more water-soluble, facilitating its excretion from the body through urine and bile. fda.govresearchgate.net

Sulindac itself is a prodrug and undergoes metabolic transformation to its active sulfide (B99878) form and an inactive sulfone form. nih.govnih.gov Both sulindac and its sulfone metabolite can then be conjugated to form ester glucuronides. researchgate.net The formation of these acyl glucuronides is a critical step in the metabolic clearance of sulindac and its derivatives. researchgate.net

Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Formation

The enzymatic drivers of glucuronidation are the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. researchgate.netnih.gov These enzymes catalyze the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the substrate. While multiple UGT isoforms exist, specific ones are primarily responsible for the glucuronidation of NSAIDs like sulindac.

Studies have indicated that several UGT isoforms are involved in the hepatic metabolism of NSAIDs, with UGT1A1, UGT1A9, UGT2B4, and UGT2B7 being particularly notable. researchgate.net However, research specifically pinpointing the dominant UGT isoforms for sulindac glucuronidation is ongoing. Some studies suggest that UGT1A3 is not a principal catalyst for sulindac glucuronidation in the liver. researchgate.net Conversely, other research has shown that sulindac has negligible inhibitory effects on several UGT isoforms, including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7, suggesting a complex interaction. nih.gov The reactivity of the resulting acyl glucuronide, which can influence its potential for forming protein adducts, is thought to be related to the structure of the parent NSAID. acs.org

Table 1: UGT Isoforms and their Role in NSAID Glucuronidation

UGT Isoform Known NSAID Substrates/Interactions Potential Role in Sulindac Glucuronidation
UGT1A1 Ibuprofen (B1674241), Mycophenolic Acid Potentially involved, though sulindac shows negligible inhibition. researchgate.netnih.govscispace.com
UGT1A3 Ibuprofen Not considered a principal hepatic catalyst for sulindac. researchgate.net
UGT1A9 Ibuprofen, Indomethacin, Mycophenolic Acid Potentially involved, though sulindac shows negligible inhibition. researchgate.netnih.govscispace.com
UGT2B4 Ibuprofen Potentially involved. researchgate.net
UGT2B7 Ibuprofen, Flurbiprofen, Naproxen, Mycophenolic Acid Potentially involved, though sulindac shows negligible inhibition. researchgate.netnih.govscispace.com

In Vitro and Ex Vivo Models for Studying Glucuronide Biosynthesis

To understand the intricacies of Sulindac Acyl-β-D-Glucuronide formation, researchers utilize various in vitro and ex vivo models. These models allow for the controlled study of metabolic pathways and enzyme kinetics.

Human Liver Microsomes (HLMs): HLMs are a common in vitro tool as they are an enriched source of drug-metabolizing enzymes, including UGTs. nih.govnih.gov Studies using HLMs have been instrumental in identifying the metabolites of sulindac and investigating the inhibitory potential of various compounds on its glucuronidation. nih.govnih.gov

Rat Liver Microsomes (RLMs): Similar to HLMs, RLMs are used to study the metabolism of drugs and can provide insights into species differences in drug metabolism. nih.gov

Individually Expressed UGTs: To pinpoint the specific UGT isoforms responsible for sulindac glucuronidation, researchers use systems with individually expressed human UGT enzymes. researchgate.net

Hepatocytes: Isolated liver cells (hepatocytes) provide a more complete system than microsomes, as they contain both Phase I and Phase II enzymes in their natural cellular environment. tandfonline.comnih.gov Sandwich-cultured hepatocytes are particularly useful for studying both uptake and biliary excretion of metabolites. nih.gov

Renal Cortical Slices (RCSs) and Isolated Renal Proximal Tubules (IRPTs): As the kidneys are a major site of drug elimination, these ex vivo models are used to study the transport and accumulation of glucuronide metabolites in the renal system. marshall.edu

Precision-Cut Intestinal Slices: This ex vivo model is valuable for investigating the intestinal metabolism and potential toxicity of NSAIDs and their metabolites. acs.org

Formation of Related Sulindac Glucuronide Metabolites

In addition to Sulindac Acyl-β-D-Glucuronide, the metabolic processes also generate glucuronide conjugates of sulindac's other primary metabolites: sulindac sulfide and sulindac sulfone.

Sulindac Sulfide Acyl-β-D-Glucuronide: Sulindac is reduced to the pharmacologically active sulindac sulfide. fda.gov This sulfide metabolite can also undergo glucuronidation to form Sulindac Sulfide Acyl-β-D-Glucuronide. nih.govchemicalbook.com

Sulindac Sulfone Acyl-β-D-Glucuronide: Sulindac can be irreversibly oxidized to the inactive sulindac sulfone. fda.govresearchgate.net This sulfone metabolite is then conjugated with glucuronic acid to form Sulindac Sulfone Acyl-β-D-Glucuronide. nih.govnih.gov This glucuronide, along with the conjugated form of the parent drug, is a major metabolite found in human urine. fda.gov

Metabolic Fate and Interconversion of Sulindac Acyl β D Glucuronide

Enzymatic Hydrolysis by β-Glucuronidases and Carboxylesterases

The hydrolysis of Sulindac (B1681787) Acyl-β-D-Glucuronide, which cleaves the ester bond to release the parent drug (aglycone), is catalyzed by two main classes of enzymes: β-glucuronidases and carboxylesterases. researchgate.netnih.gov

β-Glucuronidases: These enzymes are hydrolases that specifically cleave the β-D-glucuronic acid residue from the aglycone. nih.gov In the context of sulindac metabolism, β-glucuronidases of bacterial origin within the gut microbiota are particularly important. nih.govfrontiersin.org After the sulindac acyl glucuronide is excreted into the bile and enters the intestinal lumen, these bacterial enzymes can hydrolyze the conjugate, liberating free sulindac. nih.govnih.gov This process is a key step in the enterohepatic recirculation of the drug. nih.gov Human β-glucuronidase, found in lysosomes, also has the capacity to hydrolyze these conjugates. frontiersin.org

Table 1: Key Enzymes in the Hydrolysis of Sulindac Acyl-β-D-Glucuronide

Enzyme Cellular/Tissue Location Catalytic Action
β-Glucuronidases Gut microbiota, Human lysosomes Hydrolyzes the glycosidic bond, releasing sulindac from the glucuronic acid moiety. nih.govfrontiersin.org

| Carboxylesterases (CES) | Endoplasmic reticulum and cytoplasm of liver, intestine, and other tissues. nih.govmdpi.com | Hydrolyzes the ester linkage of the acyl glucuronide, regenerating sulindac. nih.govnih.gov |

Species-Specific Differences in Glucuronide Hydrolysis Mechanisms

The enzymatic machinery responsible for the hydrolysis of acyl glucuronides exhibits significant variation across different species, which can lead to different metabolic profiles and pharmacokinetic behaviors for drugs like sulindac. nih.govfrontiersin.org Research comparing the hydrolysis of NSAID acyl glucuronides in human and rat liver microsomes has highlighted these differences. researchgate.netnih.gov

In human liver microsomes, carboxylesterases are the dominant enzymes responsible for hydrolyzing acyl glucuronides. researchgate.netnih.gov In contrast, in rat liver microsomes, both β-glucuronidase and carboxylesterases contribute almost equally to the hydrolysis process. researchgate.netnih.gov This suggests that the relative importance of these two enzymatic pathways in the deconjugation of Sulindac Acyl-β-D-Glucuronide can vary substantially between humans and common laboratory animal models. These interspecies differences are attributed to variations in the distribution, substrate preference, and inhibitor response of carboxylesterases and β-glucuronidases. frontiersin.org For instance, the rate of hydrolysis of certain ester-containing compounds is significantly faster in rat liver microsomes than in human liver microsomes. frontiersin.org

Table 2: Comparison of Acyl Glucuronide Hydrolysis in Human and Rat Liver Microsomes

Species Primary Hydrolytic Enzyme(s) Key Research Findings
Human Carboxylesterases. researchgate.netnih.gov Esterases are the dominant hydrolases for acyl glucuronides in human liver microsomes. nih.gov

| Rat | Carboxylesterases and β-Glucuronidase. researchgate.netnih.gov | Both enzyme classes contribute almost equally to the hydrolysis of acyl glucuronides in rat liver microsomes. nih.gov The hydrolysis rate for some NSAID acyl glucuronides is significantly higher in rats than in humans. researchgate.net |

Regenerative Biotransformation Pathways Involving Sulindac Acyl-β-D-Glucuronide

Sulindac Acyl-β-D-Glucuronide is a key participant in a regenerative biotransformation pathway known as enterohepatic circulation. nih.govnih.gov This process effectively reverses the phase II conjugation, allowing the parent drug to be reabsorbed and prolonging its presence in the systemic circulation. nih.gov

The pathway proceeds as follows:

Glucuronidation in the Liver: Sulindac is conjugated with glucuronic acid by UGT enzymes in the liver to form Sulindac Acyl-β-D-Glucuronide. researchgate.net

Biliary Excretion: This water-soluble glucuronide metabolite is then actively transported from the hepatocytes into the bile. sigmaaldrich.com

Hydrolysis in the Intestine: The bile is released into the duodenum, carrying the Sulindac Acyl-β-D-Glucuronide into the intestinal lumen. diva-portal.org Here, β-glucuronidase enzymes produced by the gut microbiota hydrolyze the conjugate, cleaving the glucuronic acid moiety and regenerating the parent drug, sulindac. nih.govfrontiersin.org

Reabsorption: The liberated sulindac, being more lipophilic than its glucuronide conjugate, is then reabsorbed from the intestine back into the portal circulation. nih.gov

This reabsorbed sulindac can then return to the liver and re-enter the metabolic cycle, which includes reversible reduction to the pharmacologically active sulindac sulfide (B99878) and irreversible oxidation to the inactive sulindac sulfone. nih.govnih.gov This enterohepatic cycling, mediated by the deconjugation of Sulindac Acyl-β-D-Glucuronide, contributes significantly to the long half-life of sulindac and its metabolites in the body. uomustansiriyah.edu.iq

Chemical Stability and Reactivity of Sulindac Acyl β D Glucuronide

Mechanisms of Acyl Migration and Isomerization

Acyl glucuronides, such as Sulindac (B1681787) Acyl-β-D-Glucuronide, are known to be unstable under physiological conditions, undergoing intramolecular rearrangement through a process called acyl migration. nih.govresearchgate.net This non-enzymatic reaction involves the transfer of the acyl group (the Sulindac moiety) from its initial C-1 position on the glucuronic acid ring to the hydroxyl groups at positions C-2, C-3, and C-4. nih.govnih.gov

This process leads to the formation of a complex mixture of positional isomers (β-2, β-3, and β-4) and their corresponding α-anomers. nih.govnih.gov The migration is thought to proceed through a reactive orthoester intermediate. The initial 1-O-β-acyl glucuronide is the direct product of metabolism, but it readily interconverts with its isomers in aqueous solution. nih.gov Studies on other acyl glucuronides, like that of diclofenac (B195802), have shown that the quantities of the C-2, C-3, and C-4 positional isomers can exceed that of the parent 1-β AG over time in buffered solutions. nih.gov While acyl migration is the predominant degradation pathway, hydrolysis also occurs. nih.govnih.gov

Kinetics of pH-Dependent Hydrolytic Degradation

At physiological pH (around 7.4), acyl migration is generally the more dominant pathway compared to hydrolysis. nih.govnih.gov For instance, studies on diclofenac acyl glucuronide, which is also an acetic acid derivative like sulindac, show rapid rearrangement through acyl migration with minimal hydrolysis in phosphate (B84403) buffer at pH 7.4. nih.govacs.org The half-life of an acyl glucuronide is a key indicator of its chemical reactivity. nih.gov For example, the half-life of diclofenac acyl glucuronide in pH 7.4 buffer is reported to be between 0.51 and 0.78 hours, classifying it as a highly reactive conjugate. nih.govresearchgate.net

The rate of these degradation reactions is influenced by the chemical structure of the aglycone. nih.gov The electronic and steric properties around the carbonyl group of the acyl moiety play a significant role in determining the stability of the acyl glucuronide. nih.gov

Non-Enzymatic Covalent Adduction to Macromolecules (e.g., Serum Albumin, Enzymes)

A significant consequence of the reactivity of acyl glucuronides is their ability to covalently bind to macromolecules, particularly proteins like serum albumin and various enzymes. nih.govnih.govnih.gov This non-enzymatic adduction can occur through two primary mechanisms:

Transacylation: This involves a direct nucleophilic attack by amino or thiol groups on the protein (e.g., lysine (B10760008) or cysteine residues) on the electrophilic carbonyl carbon of the acyl glucuronide. This results in the transfer of the acyl (drug) moiety to the protein, forming an amide or thioester linkage, respectively. nih.govacs.org

Glycation: This mechanism involves the rearranged isomers of the acyl glucuronide. The aldehyde group of the open-ring form of the glucuronic acid moiety can react with a primary amine on a protein (e.g., the ε-amino group of a lysine residue) to form a Schiff base (imine). nih.govnih.gov This imine can then undergo further reactions to form a stable, covalent adduct that retains the glucuronic acid linker. nih.govnih.gov

Studies have demonstrated that the acyl glucuronides of NSAIDs, including those structurally similar to Sulindac, can covalently modify proteins. For example, diclofenac acyl glucuronide has been shown to acylate and glycate multiple lysine residues on human serum albumin (HSA) in vitro. nih.gov Immunochemical studies have also identified protein adducts of Sulindac in the livers of mice, suggesting this process occurs in vivo. acs.org The formation of these drug-protein adducts has been hypothesized to be a potential mechanism underlying idiosyncratic drug reactions. core.ac.ukresearchgate.net

Analytical Methodologies for the Characterization and Quantification of Sulindac Acyl β D Glucuronide

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the sensitive and specific analysis of Sulindac (B1681787) Acyl-β-D-Glucuronide. This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of mass spectrometry.

The development of robust LC-MS/MS methods hinges on the optimization of multiple reaction monitoring (MRM) transitions. These transitions involve selecting a specific precursor ion (the molecular ion of the analyte) and a characteristic product ion formed after collision-induced dissociation. For Sulindac Acyl-β-D-Glucuronide, specific MRM transitions have been established to ensure its unambiguous detection in complex biological matrices.

In positive electrospray ionization mode, a common transition monitored for Sulindac Acyl-β-D-Glucuronide is m/z 533 → 339. nih.gov Conversely, in negative ion mode, the transition of m/z 531 → 355 is utilized. nih.gov The selection of these transitions is critical for differentiating the acyl glucuronide from its parent drug, Sulindac, and other metabolites like Sulindac sulfone and Sulindac sulfide (B99878), which have their own distinct MRM transitions. nih.gov The validation of these methods ensures they are rugged and repeatable for accurate quantification. nih.gov

Table 1: MRM Transitions for Sulindac and its Metabolites

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)
Sulindac Acyl-β-D-GlucuronidePositive533339
Sulindac Acyl-β-D-GlucuronideNegative531355
SulindacPositive357333
SulindacNegative311296
Sulindac SulfonePositive373233
Sulindac SulfoneNegative327264
Sulindac SulfidePositive341234
Sulindac SulfideNegative295280

Data sourced from a study on Sulindac metabolism. nih.gov

LC-MS/MS methods are extensively applied for the quantification of Sulindac Acyl-β-D-Glucuronide in various biological samples. In in vitro studies, these methods are used to measure the formation of the glucuronide in systems like human liver microsomes. tandfonline.com For ex vivo analysis, the technique is employed to determine the concentrations of the metabolite in plasma, liver homogenates, and gastrointestinal tract samples from animal models. nih.gov

Sample preparation typically involves protein precipitation with a solvent like acetonitrile (B52724), which may contain an internal standard for accurate quantification. nih.gov The supernatant is then injected into the LC-MS/MS system. These validated methods have achieved lower limits of quantification of 30 ng/ml or less for Sulindac and its metabolites, demonstrating high sensitivity. nih.gov The stability of the analyte during sample collection, storage, and processing is a critical consideration that must be established. nih.gov

Development and Validation of Specific Detection Transitions

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

HPLC and its advanced version, UPLC, are fundamental chromatographic techniques for the analysis of Sulindac Acyl-β-D-Glucuronide. nih.govresearchgate.net These methods are often used with UV detection but are most powerful when coupled with mass spectrometry. UPLC systems, utilizing columns with sub-2 µm particles, offer higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. science.gov

A typical UPLC method for Sulindac and its metabolites might employ a C18 column with a gradient elution using a mobile phase consisting of an ammonium (B1175870) formate (B1220265) buffer and acetonitrile. researchgate.net The short columns and high flow rates allow for rapid separation, often within minutes. nih.gov

A key challenge in the analysis of acyl glucuronides is their propensity to undergo intramolecular acyl migration, leading to the formation of positional isomers (C-2, C-3, and C-4 isomers). researchgate.net These isomers can have different biological activities and toxicological profiles. Therefore, their chromatographic separation is crucial.

HPLC and UPLC methods have been developed to resolve these isomers. researchgate.net The separation is typically achieved on a reversed-phase column, such as a C18 column, with careful optimization of the mobile phase composition, often a gradient of acetonitrile in an ammonium acetate (B1210297) or formic acid buffer. nih.govresearchgate.net The ability to separate the parent 1-β-O-acyl glucuronide from its isomers is critical to avoid interference in quantitative analysis. nih.gov For instance, a study on another drug demonstrated the successful isocratic separation of an acyl glucuronide from its seven positional isomers within 10 minutes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of Sulindac Acyl-β-D-Glucuronide and its isomers. researchgate.net While LC-MS/MS can provide information on molecular weight and fragmentation, NMR provides detailed information about the connectivity of atoms within the molecule.

¹H NMR is particularly useful for this purpose. The chemical shifts and coupling constants of the protons on the glucuronic acid moiety can confirm the point of attachment of the Sulindac molecule and the stereochemistry of the glycosidic bond. researchgate.net Furthermore, NMR is instrumental in identifying and characterizing the positional isomers formed through acyl migration. The disappearance of the signal for the anomeric proton of the 1-β-O-acyl glucuronide over time can be monitored by ¹H NMR to study the kinetics of this rearrangement. nih.gov For complex structural assignments, 2D NMR techniques are often employed. alpaipars.com

Applications in Reference Standard Development and Impurity Profiling

The development of analytical methods for Sulindac Acyl-β-D-Glucuronide is vital for the synthesis and quality control of reference standards. biosynth.combiosynth.com High-purity reference standards are essential for the validation of bioanalytical methods and for accurate quantification in research and clinical studies. ijmpronline.com

These analytical techniques are also critical for impurity profiling of Sulindac drug substances and products. ijmpronline.com Sulindac Acyl-β-D-Glucuronide itself can be considered an impurity or a metabolite, and its presence and quantity need to be monitored. ijmpronline.com HPLC and LC-MS/MS methods are used to separate and identify potential impurities, including degradation products and process-related impurities, ensuring the quality and safety of the pharmaceutical product. nih.govijmpronline.com

Transport Dynamics of Sulindac Acyl β D Glucuronide

In Vitro Investigations of Organic Anion Transporter (OAT) Interactions

In vitro studies utilizing cell lines that overexpress specific human OATs have been instrumental in characterizing the interaction between sulindac (B1681787) metabolites and these transporters. OATs are part of the solute carrier (SLC) superfamily and are primarily expressed in the kidneys, where they play a crucial role in the secretion of a wide array of drugs and endogenous compounds. bibliotekanauki.pl

Research has shown that metabolites of NSAIDs, including glucuronide conjugates, can act as potent inhibitors of OAT1 (SLC22A6) and OAT3 (SLC22A8). nih.gov For instance, studies have demonstrated that glucuronide conjugates of NSAIDs can inhibit the OAT-mediated uptake of other substances, suggesting a potential for drug-drug interactions. nih.gov While direct transport studies on sulindac acyl-β-D-glucuronide by OATs are not extensively detailed in the provided results, the inhibitory profile of related compounds suggests a significant interaction. For example, sulindac itself has been shown to inhibit OAT1 and OAT3. nih.gov Specifically, sulindac inhibited OAT1-mediated uptake of para-aminohippurate with an IC50 value of approximately 36 μM and OAT3-mediated uptake of estrone (B1671321) sulfate (B86663) with an IC50 of about 3 μM. nih.gov Furthermore, sulindac sulfide (B99878), another metabolite, was found to be a potent inhibitor of OAT3. nih.gov

The inhibitory potential of various drug metabolites on human OAT1 and OAT3 has been systematically evaluated. These studies reveal that many drug metabolites are potent inhibitors of these transporters, with a general trend of being more potent against OAT3 than OAT1. nih.gov

Table 1: Inhibitory Potency (Ki in μM) of Sulindac Metabolites on Human OAT1 and OAT3

Metabolite OAT1 Ki (μM) OAT3 Ki (μM)
Sulindac Sulfide 3.68 0.66
Sulindac Sulfone 1.08 0.10

Data sourced from studies on stably transfected cells overexpressing human OAT1 and OAT3. nih.gov

It is important to note that while these findings highlight the interaction of sulindac and its other metabolites with OATs, further specific investigation into the direct transport and inhibitory effects of sulindac acyl-β-D-glucuronide is warranted to fully elucidate its role in renal transport dynamics. Studies on other glucuronide metabolites have shown limited interaction with renal basolateral membrane OAT proteins in rat models, suggesting that the contribution of OATs to the transport of some glucuronides may be minimal. marshall.edu

Assessment of Organic Anion Transporting Polypeptide (OATP) Involvement in Cellular Uptake

Organic Anion Transporting Polypeptides (OATPs), encoded by the SLCO gene family, are another critical group of uptake transporters, predominantly expressed in the liver. They mediate the hepatic uptake of a wide range of compounds from the blood, including many drugs and their metabolites.

In vitro studies using human hepatocytes have demonstrated that sulindac and its metabolites are significant inhibitors of OATP-mediated transport. nih.gov The hepatic uptake of estradiol-17β-glucuronide (E217G), a model substrate for OATPs, was markedly decreased in the presence of 100 μM sulindac and its metabolites. nih.govnih.gov This suggests a potential for interaction between sulindac acyl-β-D-glucuronide and drugs that are substrates for hepatic OATPs, such as OATP1B1 and OATP1B3. nih.gov

The inhibition of OATP-mediated uptake can have significant clinical implications. For example, the interaction between sulindac and methotrexate (B535133), a drug taken up by OATP1B1 and OATP1B3, may be due to the inhibition of these transporters by sulindac. nih.gov

Table 2: Inhibition of OATP-Mediated Uptake by Sulindac and its Metabolites in Human Sandwich-Cultured Hepatocytes (SCH)

Compound (100 μM) Inhibition of E217G Uptake
Sulindac Markedly inhibited
Sulindac Sulfone Markedly inhibited
Sulindac Sulfide Markedly inhibited

E217G (estradiol-17β-glucuronide) was used as a model substrate for OATP transport. nih.govnih.gov

While these studies focused on the inhibitory effects of sulindac and its primary metabolites, they strongly imply that sulindac acyl-β-D-glucuronide, as a large anionic conjugate, is likely a substrate or inhibitor for OATP transporters. The structural similarity to other known OATP substrates, such as other drug glucuronides, supports this hypothesis.

Role of Efflux Transporters in Cellular Disposition

Efflux transporters, primarily belonging to the ATP-binding cassette (ABC) superfamily, are responsible for pumping substrates out of cells. In the liver, they are located on the canalicular (apical) membrane of hepatocytes for excretion into bile, and on the basolateral membrane for efflux back into the sinusoidal blood. Key efflux transporters involved in the disposition of drug glucuronides include Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2), MRP3 (ABCC3), and Breast Cancer Resistance Protein (BCRP/ABCG2). researchgate.netnih.gov

MRP2 is a key transporter for the biliary excretion of glucuronide conjugates. nih.govsemanticscholar.org Studies have shown that sulindac can inhibit MRP2-mediated transport. Specifically, sulindac inhibited the transport of methotrexate in MRP2-overexpressing membrane vesicles with an IC50 of approximately 38 μM. nih.gov This suggests that sulindac acyl-β-D-glucuronide could also be a substrate or inhibitor of MRP2, affecting its biliary elimination. The biliary excretion of other acyl glucuronides, like that of diclofenac (B195802), is mediated by both MRP2 and BCRP. researchgate.net

MRP3 is localized to the basolateral membrane of hepatocytes and serves as an alternative route for the efflux of glucuronide conjugates into the blood, particularly when biliary excretion via MRP2 is impaired. nih.gov This transporter plays a significant role in the disposition of morphine glucuronides. nih.gov Given that MRP3 preferentially transports glucuronide conjugates, it is plausible that it is also involved in the sinusoidal efflux of sulindac acyl-β-D-glucuronide. nih.gov

BCRP, another important efflux transporter located on the apical membrane of hepatocytes and other tissues, is also involved in the transport of drug conjugates. nih.gov Studies with diclofenac acyl glucuronide have shown that BCRP, along with MRP2, mediates its efflux into bile. researchgate.net

Table 3: Key Efflux Transporters and Their Role in Glucuronide Disposition

Transporter Localization Function in Hepatocytes Potential Role for Sulindac Acyl-β-D-Glucuronide
MRP2 (ABCC2) Canalicular (Apical) Biliary excretion of glucuronide conjugates. nih.govsemanticscholar.org Substrate/Inhibitor, affecting biliary elimination. nih.gov
MRP3 (ABCC3) Basolateral Efflux of glucuronide conjugates into blood. nih.gov Sinusoidal efflux from hepatocytes. nih.gov
BCRP (ABCG2) Canalicular (Apical) Biliary excretion of drug conjugates. nih.gov Biliary elimination. researchgate.net

| MRP4 (ABCC4) | Basolateral | Efflux of various organic anions, including glucuronides. | Potential involvement in sinusoidal efflux. nih.gov |

Chemical Synthesis and Derivatization of Sulindac Acyl β D Glucuronide

Synthetic Strategies for Acyl Glucuronides

The synthesis of 1-β-O-acyl glucuronides is a critical process for studying the metabolites of carboxylic acid-containing drugs. researchgate.net Anomeric stereocontrol is a key challenge in obtaining the single β-anomer that is typically formed in vivo. arkat-usa.org Several strategies have been developed to address these challenges, moving from less efficient early methods to more robust and selective modern techniques.

Early approaches involving the direct acylation of unprotected glucuronic acid often resulted in low yields. arkat-usa.org More advanced strategies utilize protected glucuronyl donors. One established method is the Mitsunobu reaction , which couples a carboxylic acid with a protected glucuronate, such as allyl glucuronate or benzyl (B1604629) 2,3,4-tri-O-benzyl-D-glucopyranuronate. arkat-usa.orgnih.govacs.org While effective, this method can produce anomeric mixtures (both α and β isomers) that require careful chromatographic separation. acs.org For instance, the synthesis of diclofenac (B195802) acyl glucuronide using a Mitsunobu reaction yielded β/α anomeric mixtures ranging from 2:1 to 5:1. acs.orgacs.org

To improve stereoselectivity, methods focusing on the selective 1β-acylation of a mono-protected glucuronate have been developed. acs.orgresearchgate.net A highly efficient strategy employs the coupling of a carboxylic acid to allyl glucuronate using the peptide coupling agent HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a mild base like N-methylmorpholine (NMM). researchgate.netarkat-usa.org This approach leverages the kinetic anomeric effect, where the 1β-alkoxide of the glucuronate is significantly more reactive than the 1α-counterpart, leading to excellent selectivity for the desired β-product. researchgate.net The final deprotection step is crucial and must be performed under mild conditions to avoid degradation of the product. For allyl esters, deprotection is commonly achieved using a palladium catalyst like Pd(PPh₃)₄ with a scavenger such as morpholine. acs.org For benzyl esters, catalytic hydrogenation is used to remove the protecting groups. nih.govnih.gov

Table 1: Comparison of Synthetic Strategies for Acyl Glucuronides

Synthetic StrategyKey Reagents & SubstratesTypical Protecting GroupsDeprotection MethodKey Features and Outcomes
Mitsunobu ReactionCarboxylic Acid, Diethylazodicarboxylate (DEAD), Triphenylphosphine (PPh₃)Allyl or Benzyl esters on glucuronic acidPd(0) catalysis for allyl groups; Catalytic hydrogenation for benzyl groups. nih.govacs.orgFair yields but often produces mixtures of α and β anomers, requiring purification. acs.org
Selective 1β-Acylation (HATU Coupling)Carboxylic Acid, HATU, N-Methylmorpholine (NMM)Allyl or Benzyl ester on glucuronic acid. liverpool.ac.ukPd(0) catalysis for allyl groups; Catalytic hydrogenation for benzyl groups. researchgate.netnih.govHigh β/α selectivity (>95:5); efficient two-step synthesis. acs.orgresearchgate.net
Trichloroacetimidate (B1259523) MethodFully protected glucuronyl donors with a trichloroacetimidate leaving groupFull protection (e.g., benzyl, acetyl) on the sugar hydroxylsMulti-step deprotection requiredA versatile method for glycosylation but involves multiple protection/deprotection steps. arkat-usa.org

Preparation of Isotopic Labeled Analogs for Research Applications

Isotopically labeled analogs of Sulindac (B1681787) and its metabolites, including the acyl glucuronide, are indispensable tools for quantitative bioanalysis and metabolic research. nih.gov Stable isotope-labeled standards, typically containing deuterium (B1214612) (²H or D) or carbon-13 (¹³C), are widely used in mass spectrometry-based assays (LC-MS/MS) as internal standards to ensure accuracy and precision.

The preparation of these labeled compounds can be achieved through several routes. One common approach is the chemical synthesis of the target molecule using labeled precursors. For Sulindac, deuterium-labeled versions such as Sulindac-d₃ and Sulindac sulfone-d₆ are commercially available. medchemexpress.comaxios-research.com These can, in principle, be used as starting materials for the synthesis of the corresponding labeled acyl glucuronide using the strategies described in the previous section.

An alternative strategy for profiling glucuronide metabolites involves chemical isotope labeling derivatization. This post-extraction technique uses a labeling reagent that exists in both a light (e.g., d₀) and heavy (e.g., d₆) isotopic form. For example, N,N-dimethyl ethylenediamine (B42938) (DMED) can be used to label compounds containing a carboxylic acid group, such as Sulindac Acyl-β-D-Glucuronide, via an amidation reaction. nih.gov The light (DMED-d₀) and heavy (DMED-d₆) labeled samples can be analyzed by mass spectrometry, where the labeled glucuronides appear as distinct doublets, facilitating their identification and quantification. nih.gov

Biosynthetic methods also provide a route to labeled glucuronides. Whole-cell biotransformation systems using recombinant yeast or other cell lines that express specific human UDP-glucuronosyltransferase (UGT) enzymes can produce the desired metabolite. researchgate.net By supplying a stable isotope-labeled precursor like [¹³C₆]-glucose to the culture medium, cells can synthesize the labeled UDP-glucuronic acid cofactor, which is then transferred to the drug substrate to produce a ¹³C-labeled acyl glucuronide. researchgate.net This method was successfully used to generate the stable isotope-labeled acyl glucuronide of ibuprofen (B1674241) and can be applied to other carboxylic acid drugs. researchgate.net

Table 2: Examples of Isotopically Labeled Analogs Relevant to Sulindac Research

Compound NameIsotope LabelApplicationReference
SulindacTritium (³H)Used as a radiolabeled standard for combined isotope dilution-radioimmunoassay. nih.gov nih.gov
Sulindac-d₃Deuterium (D₃)Stable isotope-labeled internal standard for quantitative analysis. axios-research.com axios-research.com
Sulindac Sulfone-d₆Deuterium (D₆)Labeled metabolite standard for research and bioanalysis. medchemexpress.com medchemexpress.com
Ibuprofen Acyl GlucuronideCarbon-13 (¹³C₆)Stable isotope-labeled standard produced via whole-cell biotransformation using [¹³C₆]-glucose. researchgate.net researchgate.net

In Vitro and Preclinical Mechanistic Studies of Sulindac Acyl β D Glucuronide

Wechselwirkungen mit spezifischen Enzymen oder Rezeptoren in definierten biologischen Assays

Sulindac (B1681787) Acyl-β-D-Glucuronid, das durch die Konjugation von Sulindac mit Glucuronsäure durch UDP-Glucuronosyltransferasen (UGTs) gebildet wird, ist chemisch reaktiv. acs.orgresearchgate.net Diese Reaktivität kann zu Wechselwirkungen mit verschiedenen Proteinen führen. Studien haben gezeigt, dass Acylglucuronide von NSAR kovalent an Proteine binden können, was möglicherweise zu immunvermittelten Reaktionen oder direkter Toxizität führt. acs.orgutoronto.ca

Die Bildung von Sulindac Acyl-β-D-Glucuronid wird von mehreren UGT-Enzymen katalysiert, insbesondere von UGTs 1A1, 1A9, 2B4 und 2B7 in der Leber. researchgate.netresearchgate.net Obwohl die spezifischen Wechselwirkungen von Sulindac Acyl-β-D-Glucuronid mit einer Vielzahl von Enzymen und Rezeptoren nicht umfassend charakterisiert sind, deuten die verfügbaren Daten darauf hin, dass es, wie andere Acylglucuronide, mit Proteinen durch Acylwanderung und kovalente Bindung interagieren kann. acs.orgutoronto.ca

In Bezug auf die Cyclooxygenase (COX)-Enzyme, die primären Ziele von NSAR, gibt es keine direkten Beweise dafür, dass Sulindac Acyl-β-D-Glucuronid ein potenter Inhibitor ist. Die pharmakologische Aktivität wird hauptsächlich dem Sulfidmetaboliten zugeschrieben. nih.gov

Zelluläre Aufnahme und intrazelluläres Schicksal in Modellsystemen

Die zelluläre Aufnahme von Sulindac Acyl-β-D-Glucuronid wird wahrscheinlich durch organische Anionentransporter (OATs) vermittelt. nih.gov Studien haben gezeigt, dass Metaboliten von NSAR, einschließlich Glucuronidkonjugaten, Substrate und Inhibitoren von OAT1 und OAT3 sein können, die für den Transport von Arzneimitteln in der Niere wichtig sind. nih.gov

Sobald es sich in der Zelle befindet, kann Sulindac Acyl-β-D-Glucuronid mehreren Schicksalen ausgesetzt sein. Es kann durch β-Glucuronidasen zurück zu Sulindac hydrolysiert werden. researchgate.net Alternativ kann es eine Acylwanderung durchlaufen, um Positionsisomere zu bilden, oder kovalent an intrazelluläre Proteine binden. acs.orgutoronto.ca Diese kovalente Bindung, oder Adduktbildung, wurde für Acylglucuronide anderer NSAR wie Diclofenac (B195802) nachgewiesen und wird als potenzieller Mechanismus für die medikamenteninduzierte Lebertoxizität angesehen. acs.orgacs.org

In Lebermodellsystemen wurde die Bildung von Proteinaddukten im Zusammenhang mit der Verabreichung von Sulindac beobachtet, was darauf hindeutet, dass die Bildung von Sulindac Acyl-β-D-Glucuronid zu diesen Addukten beitragen könnte. acs.orgacs.org Diese Addukte wurden in einer Subfraktion konzentriert gefunden, die reich an dem Gallengangmarkerenzym Alkalische Phosphatase ist, was auf eine Konzentration in der Gallengangdomäne der Hepatozyten hindeutet. acs.org

Vergleichende Aktivität mit der Muttersubstanz Sulindac und anderen Metaboliten in enzymatischen und Transport-Assays

Sulindac wird zu zwei Hauptmetaboliten verstoffwechselt: dem aktiven Sulindacsulfid und dem inaktiven Sulindacsulfo. nih.gov Sowohl Sulindac als auch seine Metaboliten können weiter zu Acyl-β-D-Glucuroniden konjugiert werden. nih.govnih.gov

In Transport-Assays zeigten Sulindac und seine Metaboliten hemmende Wirkungen auf verschiedene Transportproteine. nih.gov In Sandwich-kultivierten Rattenhepatozyten hemmten Sulindac, Sulindacsulfo und Sulindacsulfid den durch Oatp vermittelten Transport. nih.gov Sulindacsulfid war auch ein potenter Inhibitor des Mrp2-vermittelten Gallentransports. nih.gov In menschlichen Sandwich-kultivierten Hepatozyten hemmte Sulindacsulfid signifikant den Transport von Taurocholat, einem Substrat für NTCP und BSEP. nih.gov

Studien, die die Hemmpotenz von Sulindac und seinen Metaboliten auf renale organische Anionentransporter untersuchten, ergaben, dass sowohl Sulindacsulfid als auch Sulindacsulfo OAT3 stärker hemmen als OAT1. nih.gov Obwohl die spezifische Hemmpotenz von Sulindac Acyl-β-D-Glucuronid in diesen Studien nicht immer explizit angegeben wurde, ist bekannt, dass Glucuronidkonjugate von NSAR im Allgemeinen OATs hemmen. nih.gov

Die folgende Tabelle fasst die vergleichende Aktivität von Sulindac und seinen Metaboliten zusammen:

VerbindungPrimäre AktivitätHemmung von Transportproteinen
Sulindac ProdrugHemmt Oatp-vermittelten Transport nih.gov
Sulindacsulfid Aktiver Metabolit, COX-Inhibitor nih.govPotenter Inhibitor von Oatp, Mrp2, NTCP und BSEP nih.gov Stärkerer Inhibitor von OAT3 als OAT1 nih.gov
Sulindacsulfo Inaktiver Metabolit nih.govHemmt Oatp-vermittelten Transport nih.gov Stärkerer Inhibitor von OAT3 als OAT1 nih.gov
Sulindac Acyl-β-D-Glucuronid Metabolit zur EliminierungEs wird angenommen, dass es OATs hemmt nih.gov Kann kovalent an Proteine binden acs.org

Tabelle der erwähnten Verbindungen

Verbindungsname
Sulindac
Sulindac Acyl-β-D-Glucuronid
Sulindacsulfid
Sulindacsulfo
Diclofenac
Taurocholat

Q & A

Q. How can researchers mitigate batch-to-batch variability in Sulindac Acyl-β-D-Glucuronide synthesis?

  • Answer : Optimize reaction conditions via design of experiments (DoE): pH (6.5–7.5), temperature (25–37°C), and enzyme-to-substrate ratio. Use quality control (QC) samples spiked with deuterated analogs (e.g., [²H₆]-Sulindac) to monitor reaction efficiency .

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